3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride
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Description
The scientific investigation of compounds with complex structures such as "3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide; hydrochloride" involves detailed analysis of their synthesis, molecular structure, and properties. This compound, characterized by the presence of a benzofuran core and substitutions with fluorophenyl, cyano groups, and a dimethylpropan-1-amine oxide moiety, highlights the intricate relationship between molecular architecture and chemical behavior.
Synthesis Analysis
The synthesis of compounds related to benzofuran derivatives involves strategic functionalization to achieve desired chemical properties. For instance, compounds with the benzofuran moiety can be synthesized through various routes, including condensation reactions and cyclization processes involving key intermediates like bromoethanone derivatives and thiourea, leading to complex structures with potential biological activities (Bhovi et al., 2010).
Scientific Research Applications
Benzofuran Derivatives in Research
Benzofuran compounds are a class of aromatic organic compounds that are known for their diverse biological activities. Research has shown that benzofuran derivatives exhibit a wide range of pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are considered potential leads for drug development due to their significant bioactivities. For example, macrocyclic benzofuran compounds have shown activity against hepatitis C virus, highlighting their potential as therapeutic agents for hepatitis C disease (Miao et al., 2019).
properties
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQZCHENWHXQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citalopram N-Oxide Hydrochloride | |
CAS RN |
62498-71-9 |
Source
|
Record name | Citalopram N-oxide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CITALOPRAM N-OXIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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